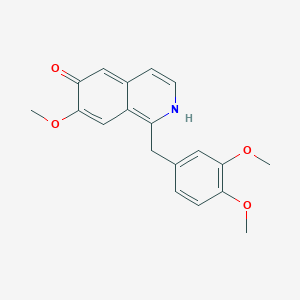

6-Demethyl Papaverine

Übersicht

Beschreibung

6-Demethyl Papaverine is a metabolite of Papaverine . It has a molecular weight of 328.38 and a molecular formula of C19H16D3NO4 .

Synthesis Analysis

The regio-selective demethylation of papaverine by CYP105D1 from Streptomyces griseus ATCC 13273 has been used for the synthesis of this compound . A whole-cell biocatalytic system was developed for the preparative synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H16D3NO4 .Chemical Reactions Analysis

The selective demethylation of papaverine by CYP105D1 was accomplished . The CYP105D1-based whole-cell biocatalyst has potential use for the efficient synthesis of this compound .Physical And Chemical Properties Analysis

The molecular weight of this compound is 328.38 and its molecular formula is C19H16D3NO4 .Wissenschaftliche Forschungsanwendungen

Biocatalytic Synthesis

A study by Shen et al. (2018) explored the regio-selective demethylation of papaverine, highlighting the development of a whole-cell biocatalytic system for synthesizing 6-O-demethyl-papaverine. This process utilized CYP105D1 from Streptomyces griseus, showing potential for efficient synthesis.

Biotransformation Studies

Research by Verdeil et al. (1986) demonstrated the biotransformation of papaverine in Silene alba cell suspensions. They identified several compounds, including regioselective demethylation products like 6-monodemethylpapaverine.

Metabolic Insights

Rosazza et al. (1977) investigated the O-demethylation of papaverine using various microorganisms, revealing similarities to mammalian metabolism. Their work with Aspergillus and Cunninghamella species produced significant quantities of mammalian metabolites, including 6-desmethylpapaverine (Rosazza, Kammer, & Youel, 1977).

Inhibitory Effects

Browning et al. (1974) found that papaverine inhibited respiration in C-6 astrocytoma cells, suggesting its broader biological impacts beyond its known vasodilatory effects. This inhibition of cellular respiration was a notable finding (Browning, Groppi, & Kon, 1974).

In Silico Docking Studies

Eliwa et al. (2020) conducted in silico docking studies of papaverine metabolites, revealing their potential interactions with human phosphodiesterase 10a. This study underscores the value of computational methods in exploring the pharmacological properties of papaverine derivatives (Eliwa et al., 2020).

Biosynthetic Pathway Research

Research by Xu Han et al. (2010) provided insights into the biosynthetic pathway of papaverine, illustrating its progression via (S)-reticuline. This study contributed to the understanding of the metabolic routes in alkaloid biosynthesis.

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMUDRSIIFRJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940307 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18813-63-3 | |

| Record name | 6-Hydroxypapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAPAVERINE, 6'-DESMETHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

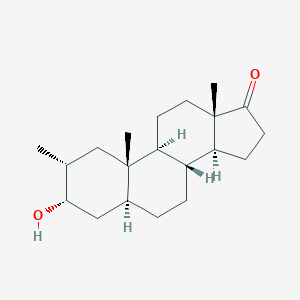

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)